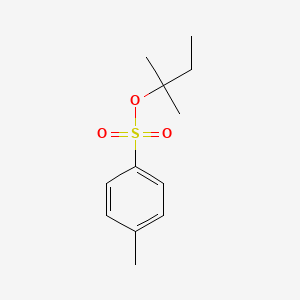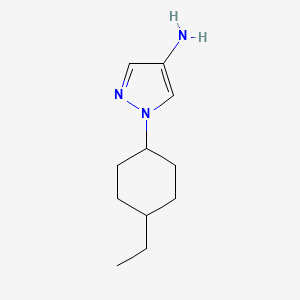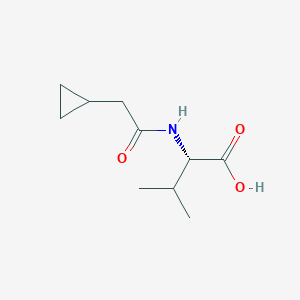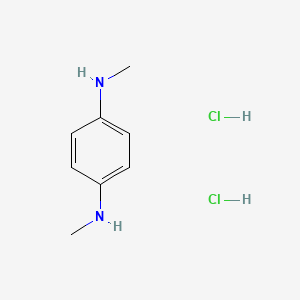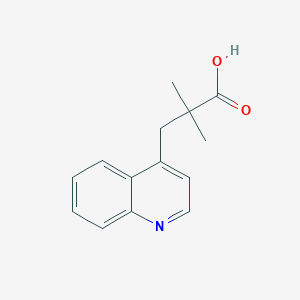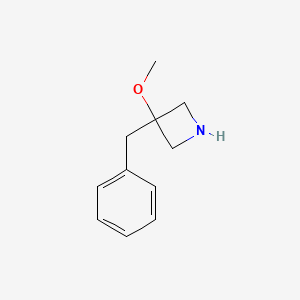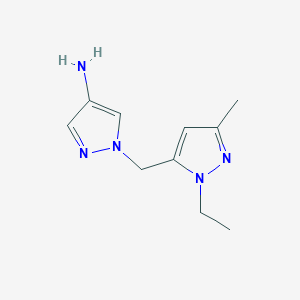
1-(2,4-Dichlorophenyl)-2,2-difluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorophenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of dichlorophenyl and difluoroethanone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-2,2-difluoroethanone typically involves the reaction of 2,4-dichlorobenzaldehyde with difluoroacetic acid under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high efficiency, cost-effectiveness, and minimal environmental impact. The use of advanced technologies, such as microreactors, can enhance reaction efficiency and product yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4-Dichlorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
1-(2,4-Dichlorophenyl)-2,2-difluoroethanone has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dichlorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: This compound shares a similar dichlorophenyl group but differs in the presence of an imidazole ring instead of difluoroethanone.
(E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one: Another related compound with a dichlorophenyl group, but with different substituents and a different core structure.
Uniqueness: 1-(2,4-Dichlorophenyl)-2,2-difluoroethanone is unique due to its combination of dichlorophenyl and difluoroethanone groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H4Cl2F2O |
|---|---|
Peso molecular |
225.02 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H4Cl2F2O/c9-4-1-2-5(6(10)3-4)7(13)8(11)12/h1-3,8H |
Clave InChI |
XKAZPNIXHWAOBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Nitrophenyl)methyl]piperidine](/img/structure/B13532263.png)
